Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
-
Introduction of Fluorine Atoms: : The difluoro substituents can be introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.
-
Esterification: : The carboxylate group is typically introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Methylation: : The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
-
Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can be achieved under mild conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.
-
Materials Science: : Its properties can be exploited in the development of organic semiconductors or as a building block for more complex materials with specific electronic properties.
-
Biological Studies: : The compound can be used as a probe to study biological pathways, particularly those involving fluorinated organic molecules.
-
Industrial Applications: : It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on its application:
-
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.
-
Receptor Binding: : In medicinal applications, it may interact with specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 4,7-difluoro-1-benzofuran-2-carboxylate: Similar structure but different fluorine substitution pattern, leading to different chemical and biological properties.
Ethyl benzofuran-3-carboxylate: Lacks fluorine and methyl groups, resulting in different reactivity and applications.
Biological Activity
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, which are known for their complex structures and varied biological activities. The presence of fluorine substituents enhances lipophilicity and can influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzofuran derivatives, including this compound. The compound exhibits notable activity against various bacterial strains. For instance, a study showed that derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 12.5 - 25 |
Staphylococcus aureus | 15 - 30 |
Pseudomonas aeruginosa | 20 - 35 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study highlighted its selective cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A library synthesis study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against tumorigenic cell lines. This compound was among the most potent compounds identified, with an IC50 value in the low micromolar range .
3. Anti-inflammatory Activity
Inflammation-related pathways are also targeted by benzofuran derivatives. This compound showed promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core can enhance potency and selectivity for specific biological targets. For instance, the introduction of different functional groups at positions 4 and 6 has been associated with improved anticancer activity .
Table 2: Structure-Activity Relationship Insights
Modification | Biological Effect |
---|---|
Addition of Fluorines | Increased lipophilicity |
Alkyl substitutions | Enhanced cytotoxicity |
Carboxylic acid group | Improved anti-inflammatory effect |
Properties
Molecular Formula |
C12H10F2O3 |
---|---|
Molecular Weight |
240.20 g/mol |
IUPAC Name |
ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12(15)11-6(2)10-8(14)4-7(13)5-9(10)17-11/h4-5H,3H2,1-2H3 |
InChI Key |
LALNOPZIBCDCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.